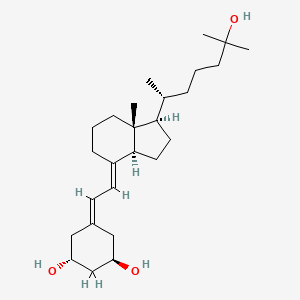
1-(4-Butylbenzyl)Isoquinoline
概要
説明
1-(4-butylbenzyl)isoquinoline is a member of the class of isoquinolines that is 1-benzylisoquinoline carrying an additional butyl substituent at position 4 on the phenyl ring.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Isoquinolines : Research demonstrates various methods for synthesizing isoquinoline derivatives, which include 1-(4-Butylbenzyl)Isoquinoline. One study outlines the synthesis of 5-substituted isoquinolin-1-ones, a category that could encompass 1-(4-Butylbenzyl)Isoquinoline, through a one-pot Curtius rearrangement of substituted 3-phenylpropenoyl azides and subsequent cyclisation (Berry et al., 1997). Another relevant synthesis pathway involves the coupling of beta-keto esters and 2-halobenzylamines to form 1,2-dihydroisoquinolines, which can then be dehydrogenated to produce substituted isoquinolines (Wang et al., 2008).
Biological and Pharmacological Research
- Phosphodiesterase Inhibition : Some isoquinoline derivatives, such as 1-(4-Butylbenzyl)Isoquinoline, have been studied for their potential as phosphodiesterase inhibitors, which are relevant in various physiological and pathological processes (Walker et al., 1983).
Environmental Applications
- Anaerobic Biodegradation : Isoquinolines, including derivatives like 1-(4-Butylbenzyl)Isoquinoline, have been researched for their removal during the anaerobic digestion of municipal sludge, indicating their relevance in environmental and waste management applications (Parker et al., 1994).
Chemical Analysis and Methodologies
- Mass Spectrometry Studies : The study of substituted isoquinolines using mass spectrometry, including collision-induced dissociation, provides insights into their structural and chemical properties, which are essential for understanding compounds like 1-(4-Butylbenzyl)Isoquinoline (Thevis et al., 2008).
特性
製品名 |
1-(4-Butylbenzyl)Isoquinoline |
|---|---|
分子式 |
C20H21N |
分子量 |
275.4 g/mol |
IUPAC名 |
1-[(4-butylphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C20H21N/c1-2-3-6-16-9-11-17(12-10-16)15-20-19-8-5-4-7-18(19)13-14-21-20/h4-5,7-14H,2-3,6,15H2,1H3 |
InChIキー |
WCAVKYHIWOXXMB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
正規SMILES |
CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
同義語 |
1-(4-butylbenzyl)isoquinoline |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



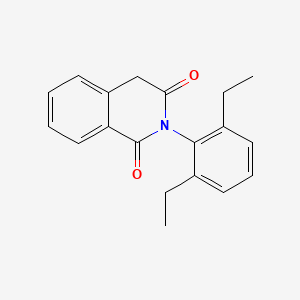
![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
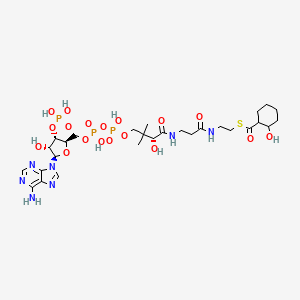
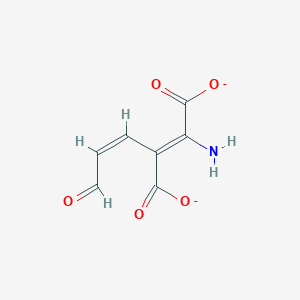
![TG(16:0/16:0/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1244625.png)
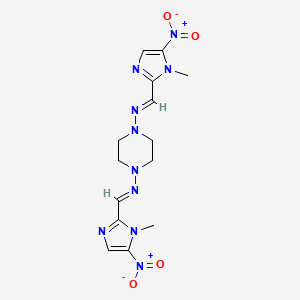


![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)

